Product packaging for alpha-Elemolic acid(Cat. No.:CAS No. 28282-27-1)

alpha-Elemolic acid

Cat. No.: B1210054
CAS No.: 28282-27-1
M. Wt: 456.7 g/mol
InChI Key: NBSBUIQBEPROBM-IMJUUJEHSA-N
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Description

Contextualizing Alpha-Elemolic Acid within Triterpenoid (B12794562) Research

This compound belongs to the vast and structurally diverse class of natural products known as triterpenoids. Triterpenoids are complex molecules derived from the cyclization of squalene (B77637) and are widely distributed in the plant kingdom. They are recognized for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. nih.gov this compound is a key constituent of the resin obtained from trees of the Boswellia genus, commonly known as frankincense. nih.govnih.gov Its chemical structure, a pentacyclic triterpenoid skeleton, places it within a group of compounds that have been the subject of extensive phytochemical and pharmacological investigation. nih.gov Research on this compound is often conducted in parallel with studies on other prominent triterpenoids from Boswellia, such as the boswellic acids, with which it shares biosynthetic origins and some biological properties. semanticscholar.org

Historical Perspectives on Early Research Endeavors

Significance of this compound in Natural Product Chemistry and Biomedical Research

The significance of this compound in natural product chemistry stems from its unique structural features and its contribution to the chemical profile of Boswellia species. As a triterpenoid, it serves as a valuable chemotaxonomic marker, aiding in the differentiation of various Boswellia species and the quality control of their resin extracts. researchgate.net The presence and relative abundance of this compound and other triterpenoids can vary between species, providing a chemical fingerprint for authentication. researchgate.net

In the realm of biomedical research, this compound has demonstrated notable biological activities, with its anti-inflammatory properties being the most extensively studied. A significant body of research has focused on its ability to inhibit the human group IIA secreted phospholipase A2 (GIIA) enzyme, a key player in the inflammatory cascade. nih.govresearchgate.netnih.gov Inhibition of GIIA by this compound has been shown to be concentration-dependent, with a reported IC50 value of 5.70 ± 0.02 µM. nih.govresearchgate.net This inhibitory action has been validated through various in-vitro, in-situ, and in-vivo models. nih.govnih.gov

Beyond its anti-inflammatory effects, this compound has also been investigated for its antioxidant potential. Studies have shown its capacity to scavenge free radicals and inhibit lipid peroxidation. nih.gov The multifaceted biological activities of this compound underscore its potential as a lead compound for the development of new therapeutic agents.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is predominantly focused on its anti-inflammatory and antioxidant activities. The detailed molecular mechanism of its interaction with the GIIA enzyme has been a primary area of investigation, with molecular docking studies providing insights into its binding mode. nih.gov

Despite these advances, significant knowledge gaps remain. The full spectrum of its pharmacological activities is yet to be explored. While its anti-inflammatory potential is well-documented, research into other areas such as its anti-cancer, anti-microbial, or neuroprotective effects is limited. The biosynthesis pathway of this compound in Boswellia species is not fully elucidated, and a deeper understanding of this process could open avenues for its biotechnological production. semanticscholar.org

Furthermore, the synthesis of novel derivatives of this compound to enhance its bioactivity and pharmacokinetic properties is an area that warrants further investigation. While synthetic modifications of other triterpenoids like oleanolic acid are common, similar efforts for this compound are less reported. nih.govnih.gov Future research should aim to broaden the scope of biological screening for this compound and its derivatives, explore its synergistic effects with other natural compounds, and conduct more extensive preclinical studies to validate its therapeutic potential.

Research Findings on this compound

Inhibition of GIIA Enzyme Activity
ParameterValueReference
IC50 Value 5.70 ± 0.02 µM nih.govresearchgate.net
Mode of Inhibition Concentration-dependent nih.govresearchgate.net
Effect on Edema Reduced mouse paw edema from 171.75% to 113.68% nih.govnih.gov
Effect on Hemolysis Neutralized GIIA mediated indirect hemolytic activity from 94.5% to 9.8% nih.govnih.gov
Antioxidant Activity of this compound
AssayActivity (%)StandardStandard Activity (%)Reference
DPPH Free Radical Scavenging 86.90 ± 2.3Ascorbic acid98.5 ± 1.7 nih.gov
Anti-lipid Peroxidation 82.00 ± 2.2α-Lipoic acid89.6 ± 1.87 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B1210054 alpha-Elemolic acid CAS No. 28282-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(3R,5R,10S,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24-,25+,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBUIQBEPROBM-IMJUUJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317040
Record name α-Elemolic acid
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Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Elemolic acid
Source Human Metabolome Database (HMDB)
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CAS No.

28282-27-1
Record name α-Elemolic acid
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Record name 3-Hydroxytirucallic acid
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Record name α-Elemolic acid
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Record name 3-Hydroxytirucallic acid
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Record name alpha-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 224 °C
Record name alpha-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Distribution, and Isolation Methodologies for Research Purposes

Extraction and Isolation Techniques for Research

Chromatographic Purification Strategies for Research-Grade Purity

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis and purification of natural products like alpha-Elemolic acid. Its versatility allows for the separation, identification, and quantification of compounds based on their differential partitioning between a mobile liquid phase and a stationary phase within a column.

For this compound, HPLC serves multiple roles:

Purity Assessment: HPLC is frequently used to determine the purity of isolated compounds or commercially available standards. Assays often specify a minimum purity level determined by HPLC, such as ≥92.0% or ≥75.0% for mixtures of alpha- and beta-elemolic acid nacchemical.comsigmaaldrich.comsigmaaldrich.com.

Analytical Profiling: It enables the qualitative and quantitative characterization of complex mixtures, such as plant resins, allowing researchers to identify and quantify this compound alongside other constituents mdpi.comresearchgate.net.

Preparative Isolation: HPLC can be scaled up for preparative purposes, enabling the isolation of larger quantities of this compound from crude extracts phenomenex.comnews-medical.netrssl.com. This is often performed in conjunction with other techniques, such as mass spectrometry (e.g., HPLC–APCI HRMS²), to confirm the identity and purity of the isolated compound mdpi.com.

Table 1: HPLC Assay Specifications for this compound and its Mixtures

Compound NameAssay Specification (HPLC)Notes
Elemolic Acid, Mixture Of α And β≥92.0%Suitable for HPLC and GC applications
α,β-Elemolic acid≥75.0%Primary reference standard
Preparative Chromatography Techniques

While analytical chromatography focuses on identifying and quantifying components, preparative chromatography is specifically designed for the isolation and purification of target compounds in sufficient quantities for further study or application. The principles of analytical separation are scaled up to larger columns and higher flow rates to achieve this goal.

Preparative chromatography techniques applicable to this compound include:

Preparative Liquid Chromatography (Prep-LC): This is a broad category encompassing scaled-up HPLC. Prep-LC columns are larger in diameter (≥20 mm) and operate at higher flow rates (10-200 mL/min) compared to analytical columns phenomenex.com. The choice of separation mode, such as reversed-phase or normal-phase, depends on the chemical and physical properties of this compound.

High-Speed Countercurrent Chromatography (HSCCC) and Preparation High-Performance Liquid Chromatography (PHPLC): These techniques have been employed in tandem for the isolation and concentration of major and minor compounds from complex natural matrices like frankincense, which contains elemolic acid derivatives frontiersin.org.

The primary objective of preparative chromatography is to yield a pure sample of the desired compound, making it suitable for subsequent research experiments or characterization.

Countercurrent Chromatography (CCC) Integration

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without a solid support matrix ufrj.brresearchgate.netchromatographyonline.com. This lack of solid support is a significant advantage, as it prevents irreversible adsorption of the sample and avoids issues like denaturation or loss of target compounds, which can occur with traditional solid-phase chromatography researchgate.netchromatographyonline.com.

Key aspects of CCC relevant to this compound research include:

Mechanism: Separation is based on the differential partitioning of analytes between a mobile liquid phase and a stationary liquid phase held within a specialized column configuration, often using centrifugal force ufrj.brresearchgate.net.

Versatility: CCC can be operated in various modes, including normal-phase, reversed-phase, and gradient elution, allowing for the separation of a wide range of compounds, including non-polar natural products like triterpenoids ufrj.brchromatographyonline.com.

Scalability: CCC is highly scalable, ranging from analytical to preparative quantities (grams to kilograms), making it suitable for both initial discovery and larger-scale isolation efforts ufrj.brresearchgate.net.

Integration: Integrated systems, such as those combining CCC with solid-phase trapping interfaces, can enhance efficiency in natural product extraction nih.gov.

CCC's ability to handle complex mixtures and its inherent advantages over solid-phase methods make it a powerful tool for isolating compounds like this compound from their natural sources.

Crystallization and Other Refinement Processes for Analytical Purity

Achieving analytical purity is paramount for reliable research findings. Beyond chromatographic separations, crystallization is a classical and effective method for purifying solid organic compounds. While specific crystallization protocols for this compound are not detailed in the provided search results, the general principle involves dissolving the impure compound in a suitable solvent, followed by controlled cooling or solvent evaporation to induce the formation of pure crystals, leaving impurities in the mother liquor nih.gov.

Other refinement processes contributing to analytical purity include:

Recrystallization: Repeating the crystallization process to further enhance purity.

Chromatographic Purity Standards: As noted in the HPLC section, commercial standards of this compound often come with specified purity levels determined by HPLC nacchemical.comsigmaaldrich.comsigmaaldrich.com. These assays are critical for ensuring the quality of the material used in research.

Quantitative NMR (qNMR): This technique is increasingly used for the absolute content determination and purity assignment of reference materials, serving as an orthogonal method to chromatography sigmaaldrich.com.

These refinement processes, in conjunction with advanced chromatographic techniques, ensure that this compound isolated for research purposes meets stringent purity requirements.

Biosynthesis and Metabolic Pathways of Alpha Elemolic Acid

Precursor Pathways in Triterpenoid (B12794562) Biosynthesis

The fundamental building blocks for all terpenoids, including alpha-elemolic acid, are two five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org In plants, these essential precursors are synthesized through two distinct, yet interconnected, pathways located in different cellular compartments. nih.gov

The mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm and endoplasmic reticulum, is the primary source of precursors for the biosynthesis of triterpenoids and sterols. nih.govfrontiersin.org The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then converted to mevalonate (MVA) by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. Following a series of phosphorylation and decarboxylation reactions, MVA is ultimately converted into IPP. nih.gov An enzyme, IPP isomerase, then catalyzes the reversible conversion of IPP to DMAPP, providing the two necessary building blocks for downstream synthesis. frontiersin.org

Located in the plastids, the methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, provides the IPP and DMAPP required for the synthesis of monoterpenoids, diterpenoids, and carotenoids. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. While the MVA pathway is considered the principal source for cytosolic triterpenoid synthesis, evidence of metabolic "crosstalk" exists, where C5 precursors can be exchanged between the cytoplasm and plastids. nih.gov This suggests that under certain conditions, the MEP pathway could potentially contribute precursors to the biosynthesis of triterpenoids like this compound, although the MVA pathway is the major contributor.

Enzymatic Transformations Leading to this compound

Once IPP and DMAPP are available in the cytoplasm, they are assembled into the C30 precursor of all triterpenoids, which then undergoes cyclization and a series of specific tailoring reactions to yield the final this compound structure.

The biosynthesis of the triterpene backbone begins with the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), to form the C15 compound farnesyl pyrophosphate (FPP). frontiersin.org Subsequently, squalene (B77637) synthase (SQS) catalyzes the head-to-head condensation of two FPP molecules to create the linear C30 hydrocarbon, squalene. frontiersin.orgbiorxiv.org

The first crucial diversification step in triterpenoid biosynthesis is the oxidation of squalene to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). frontiersin.org This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. These enzymes catalyze a complex cascade of protonation, cyclization, and rearrangement reactions to generate the vast diversity of triterpenoid skeletons. frontiersin.orguni-hannover.de

For this compound, the specific OSC involved is a tirucallol (B1683181) synthase. This enzyme cyclizes 2,3-oxidosqualene (B107256) to form the tetracyclic tirucallane (B1253836) skeleton, specifically producing tirucalla-7,24-dien-3β-ol (also known as tirucallol). frontiersin.orgbiorxiv.org This reaction establishes the core structure that will be further modified to create this compound.

Following the formation of the tirucallol skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). nih.govnih.govbeilstein-journals.org These heme-thiolate proteins are key tailoring enzymes that introduce functional groups at specific positions on the triterpene backbone, greatly increasing their structural and functional diversity. beilstein-journals.org

The structure of this compound (3α-hydroxy-tirucalla-7,24-dien-21-oic acid) indicates at least two major types of CYP-mediated reactions on the tirucallol precursor:

Hydroxylation at C-3: The 3β-hydroxyl group of the initial tirucallol product is epimerized to a 3α-hydroxyl group. This likely occurs via a CYP-catalyzed oxidation to a 3-keto intermediate (elemonic acid or 3-oxo-tirucallic acid), followed by a stereospecific reduction. nih.gov

Oxidation at C-21: The conversion of the C-21 methyl group of the side chain into a carboxylic acid is a multi-step oxidation process, also catalyzed by CYP enzymes. This typically proceeds through a hydroxymethyl intermediate followed by an aldehyde, which is then oxidized to the final carboxylic acid. Studies on the biosynthesis of boswellic acids, which also involves oxidation of a methyl group to a carboxylic acid, have confirmed the role of CYPs in this type of transformation. plos.org

While the exact CYP enzymes responsible for the synthesis of this compound have not been definitively characterized, studies on related triterpenoids in plants like Azadirachta indica and in the context of boswellic acid biosynthesis provide strong evidence for their central role in these specific oxidative steps. frontiersin.orgplos.org For instance, research has identified CYPs that are highly co-expressed with tirucallol synthase, suggesting their function in oxidizing the newly formed tirucallane scaffold. frontiersin.org

While CYPs perform the primary oxidative tailoring, other enzyme classes can also be involved in the broader metabolic network of triterpenoids.

Desaturases: These enzymes are responsible for introducing double bonds into molecules. The formation of the double bonds in the tirucallane skeleton (at C-7 and C-24) is an integral part of the cyclization cascade itself, but desaturases could be involved in creating further variations in related compounds within the plant.

Acetyltransferases (ATs): These enzymes catalyze the transfer of an acetyl group to hydroxyl moieties on the triterpenoid skeleton. dntb.gov.ua Acetylated triterpenoids, such as acetyl-boswellic acids, are common in nature. nih.gov While this compound is not acetylated, related tirucallane triterpenoids within the same plant may undergo such modifications, highlighting the diverse enzymatic toolkit available for structural diversification.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, a tetracyclic triterpenoid of the tirucallane series, is a complex process governed by a suite of genes and regulated by intricate molecular networks. This process begins with the cyclization of a linear precursor, 2,3-oxidosqualene, and is followed by a series of specific oxidative and other modifications to form the final molecule. The regulation of this pathway is responsive to genetic, developmental, and environmental cues.

Transcriptomic and Proteomic Studies on Biosynthetic Enzymes

Transcriptomic and proteomic analyses are powerful tools for discovering the genes and enzymes involved in specialized metabolic pathways, such as the biosynthesis of this compound. These approaches allow for a broad survey of gene expression and protein abundance under specific conditions, tissues, or developmental stages, providing clues to the functions of uncharacterized enzymes.

While specific transcriptomic or proteomic studies focused exclusively on this compound biosynthesis are not yet widely published, research on related compounds in producing organisms offers significant insights. In Boswellia serrata, a known producer of various triterpenoids including tirucallic acids, transcriptome profiling has been successfully employed. nih.govscienceopen.com A notable study identified a wound-responsive BAHD acetyltransferase (BsAT1) that catalyzes the C3α-O-acetylation of boswellic acids, another class of triterpenes found alongside elemolic acid precursors in the resin. nih.gov The expression of the BsAT1 gene was found to coincide with the accumulation of acetylated boswellic acids in the bark following wounding, demonstrating the power of transcriptomics to link genes to specific biochemical functions in the resin. nih.gov

Similarly, transcriptome assemblies have been generated for species like Protium copal, providing a genetic resource that can be mined for candidate genes involved in triterpenoid biosynthesis, including OSCs and CYP450s. researchgate.net In other triterpenoid-producing plants and fungi, transcriptomics has been used to identify genes that are co-expressed or induced by elicitors like methyl jasmonate (MeJA). For example, in the fungus Ganoderma lucidum, cDNA-AFLP analysis identified numerous MeJA-induced genes involved in ganoderic acid (a triterpenoid) biosynthesis, including several cytochrome P450s and a 3-keto sterol reductase. plos.org

These studies underscore the utility of transcriptomics and proteomics for pathway elucidation. By comparing the transcriptomes and proteomes of high- versus low-producing tissues (e.g., resin ducts vs. leaves) or plants under induced vs. control conditions, researchers can identify candidate genes for the late-stage modifications that convert the tirucallane skeleton into this compound.

Study TypeOrganismFocusKey Findings Relevant to Triterpenoid BiosynthesisCitation
Transcriptome ProfilingBoswellia serrataBoswellic Acid BiosynthesisIdentification of a wound-responsive BAHD acetyltransferase (BsAT1) responsible for C3α-O-acetylation. nih.gov
cDNA-AFLPGanoderma lucidumGanoderic Acid BiosynthesisIdentification of MeJA-inducible genes including cytochrome P450s and 3-keto sterol reductase. plos.org
Transcriptome AssemblyProtium copalGeneral Gene DiscoveryGenerated a database of expressed genes that can be mined for biosynthetic pathway candidates. researchgate.net

Environmental and Stress-Induced Modulation of Production

The production of this compound, like many plant secondary metabolites, is not static but is modulated by a variety of external factors. Both abiotic and biotic stresses, as well as environmental conditions, can significantly influence the quantity and chemical profile of resin produced by plants like Protium and Boswellia.

In Protium heptaphyllum, the composition of its resin is known to be influenced by a range of environmental variables. Factors such as seasonality, soil type, temperature, moisture levels, and UV radiation can lead to significant variations in the chemical makeup of the resin, a phenomenon known as phenotypic plasticity. mdpi.comresearchgate.netsemanticscholar.org

Specific stressors have been shown to actively stimulate changes in triterpenoid production.

Wounding: In Boswellia species, the production of oleo-gum resin, the source of frankincense, is itself a response to mechanical injury to the bark. nih.govnih.gov Wounding induces the expression of biosynthetic genes, leading to an increased accumulation of triterpenoids like boswellic acids. nih.gov This response is a key defense mechanism against herbivores and pathogens. Given that this compound precursors are found in this resin, its production is also likely modulated by wounding.

Fire: A study on Protium heptaphyllum plants subjected to controlled fire experiments revealed significant changes in both the anatomy of secretory structures and the chemical profile of the leaves. mdpi.com Fire-treated plants exhibited a larger area of secretory resin canals. Chemically, while the major triterpenes α-amyrin and β-amyrin did not show a statistically significant change in that particular study, other compounds did, indicating that fire stress can remodel the plant's metabolic output. mdpi.com

This evidence highlights that the biosynthesis of triterpenoids, including this compound, is an adaptive trait. The genetic and enzymatic machinery of the pathway is closely linked to the plant's perception of its environment, allowing it to modulate the production of these defensive compounds in response to specific threats and conditions.

Factor/StressProducing OrganismObserved EffectCitation
General Environmental Conditions (Soil, climate, etc.)Protium heptaphyllumVariation in the chemical composition and abundance of resin constituents. mdpi.comresearchgate.netsemanticscholar.org
Mechanical WoundingBoswellia serrataInduction of oleo-gum resin exudation; increased accumulation of boswellic acids; upregulation of biosynthetic genes (e.g., BsAT1). nih.govnih.gov
FireProtium heptaphyllumIncreased area of secretory canals; altered levels of some leaf chemical constituents. mdpi.com

Chemical Synthesis and Derivatization Strategies of Alpha Elemolic Acid and Analogues

Total Synthesis Approaches to the Triterpenoid (B12794562) Skeleton

The total synthesis of complex natural products like triterpenoids represents a significant challenge in organic chemistry, requiring intricate multi-step strategies to construct the characteristic polycyclic framework with precise stereochemical control. While extensive research has been dedicated to the total synthesis of various triterpenoid skeletons, specific published total syntheses of alpha-Elemolic acid itself are not widely documented in the readily available literature. The complexity of the triterpene core, featuring multiple chiral centers and fused ring systems, necessitates sophisticated synthetic planning. Research in this area often focuses on developing convergent strategies that build key fragments and then assemble them, or linear approaches that systematically extend the carbon chain and cyclize to form the desired rings. For this compound, a total synthesis would likely involve constructing the tirucallane (B1253836) skeleton, which is characterized by a specific arrangement of methyl groups and a unique ring system compared to more common oleanane (B1240867) or ursane (B1242777) triterpenes.

Semi-Synthesis of this compound from Precursors

Semi-synthesis offers a practical route to this compound and its derivatives by utilizing readily available natural precursors, often isolated from plant resins such as those from Boswellia species. These precursors might be closely related triterpenes that can be chemically modified to yield this compound. For instance, compounds like acetyl-α-elemolic acid have been identified in natural extracts mdpi.comresearchgate.net, suggesting that deacetylation could be a route to this compound. Similarly, the isolation of this compound methyl ester researchgate.net indicates that esterification of the carboxylic acid function is a known modification, and hydrolysis of such esters would yield the parent acid. The strategy involves identifying a suitable natural starting material that possesses a significant portion of the target molecule's structure and then employing a series of chemical transformations to achieve the desired compound. This approach is often more efficient and cost-effective than total synthesis for complex molecules.

Design and Synthesis of this compound Derivatives

The derivatization of this compound aims to modify its physicochemical properties, enhance its biological activity, or improve its pharmacokinetic profile. These modifications typically target the functional groups present in the molecule, namely the carboxylic acid and hydroxyl groups, or involve alterations to the triterpene core structure.

Modifications to the Carboxyl Group

The carboxylic acid group (-COOH) at the C-21 position of this compound is a key site for chemical modification. Common strategies for derivatizing carboxylic acids include esterification, amidation, and reduction.

Esterification: Formation of esters is a prevalent method to alter the polarity and lipophilicity of carboxylic acids. For example, the synthesis of methyl esters, such as this compound methyl ester researchgate.net, can be achieved through reactions with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or HCl) or via reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. Other ester derivatives can be prepared using various alcohols under Fischer esterification conditions or by employing activating agents like carbodiimides (e.g., DCC, EDC) followed by alcohol addition.

Amidation: Conversion of the carboxylic acid to amides involves reacting the acid with amines, typically after activation. This can be accomplished by forming an acid chloride or mixed anhydride (B1165640), or by using coupling reagents such as HBTU, HATU, or EDC/HOBt in the presence of a base. The resulting amides can exhibit different biological activities and solubility profiles compared to the parent acid.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, yielding the corresponding alcohol derivative.

Hydroxyl Group Derivatization

This compound possesses hydroxyl groups, typically at the C-3 position, which are amenable to various derivatization reactions.

Acetylation: Acetylation of hydroxyl groups is a common strategy to increase lipophilicity and can be achieved using acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. The formation of acetyl-α-elemolic acid has been reported mdpi.comresearchgate.net, indicating this modification is relevant.

Esterification (other than acetate): Hydroxyl groups can also be esterified with other carboxylic acids or their derivatives using similar methods as described for the carboxyl group, employing acid catalysts or coupling agents.

Etherification: The hydroxyl groups can be converted into ethers by reaction with alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis).

Oxidation: If a hydroxyl group is present, it can be oxidized to a ketone or aldehyde, depending on its position (primary vs. secondary alcohol). For example, a secondary alcohol at C-3 could be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent.

Structural Alterations of the Triterpene Core

Modifications to the triterpene skeleton itself are more complex and often involve reactions targeting double bonds, specific carbon atoms, or entire ring systems.

Oxidation/Reduction of Double Bonds: The double bonds present in the triterpene core, such as at C-8 and C-24 in this compound, can be selectively oxidized (e.g., epoxidation, dihydroxylation) or reduced (hydrogenation). For instance, hydrogenation can saturate these double bonds, leading to dihydro- or tetrahydro- derivatives.

Functionalization of Carbon Centers: Specific carbon atoms within the rings can be targeted for functionalization through various reactions, such as allylic oxidation or regioselective hydroxylation, often requiring specialized reagents and conditions to achieve selectivity.

Ring Modifications: More drastic alterations, such as ring opening, ring contraction, or expansion, are typically part of total synthesis strategies or are explored for creating novel scaffolds, but are less common in simple derivatization approaches for known natural products unless specifically designed for structure-activity studies.

Methods for Achieving Stereoselective Synthesis for Research Applications

Stereoselective synthesis is paramount in medicinal chemistry and natural product synthesis, as the biological activity of a compound is often highly dependent on its specific stereochemistry. For triterpenoids like this compound, which possess multiple chiral centers, achieving enantiopure compounds is critical for research.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources (chiral pool) can be a strategy to introduce specific stereocenters.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) in key bond-forming reactions (e.g., asymmetric hydrogenation, epoxidation, Diels-Alder reactions) allows for the creation of new stereocenters with high enantioselectivity. For example, asymmetric hydrogenation of double bonds within the triterpene skeleton can set specific stereochemistries nih.gov.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomers. This can involve the kinetic resolution of racemic alcohols or esters, where the enzyme preferentially acylates or hydrolyzes one enantiomer, leaving the other enriched mdpi.com.

Diastereoselective Synthesis: When a molecule already possesses chiral centers, subsequent reactions can be designed to be diastereoselective, where the existing stereochemistry influences the formation of new stereocenters. This often relies on controlling the conformation of intermediates or transition states.

Derivatization for Resolution: As mentioned in the synthesis of omphalic acid nih.gov, derivatization can sometimes facilitate stereochemical resolution, for instance, by forming diastereomeric salts or derivatives that can be separated by chromatography or crystallization.

Data Table: Examples of Triterpene Derivatization Strategies

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Alpha-Elemolic Acid Analysis

Chromatography is the cornerstone for separating α-elemolic acid from the complex mixtures in which it naturally occurs. The choice of technique depends on the sample matrix's complexity and the analytical goal, whether it be qualitative screening or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Extracts

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, due to the low volatility and polar nature of triterpenic acids like α-elemolic acid, direct GC-MS analysis is challenging. nih.govsigmaaldrich.com To make them suitable for GC analysis, they must first undergo a chemical derivatization step. nih.govsigmaaldrich.com This process converts the polar carboxylic acid and hydroxyl functional groups into more volatile and thermally stable non-polar esters and ethers. sigmaaldrich.com

A common derivatization method is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are more volatile and exhibit improved chromatographic behavior. Predicted GC-MS spectra for TMS-derivatized α-elemolic acid are available in spectral databases, aiding in its identification. foodb.cafoodb.cahmdb.ca

Once derivatized, the sample is injected into the GC system. The separation is typically performed on a capillary column, often with a non-polar stationary phase. The mass spectrometer then detects the eluting compounds, providing mass spectra that offer detailed structural information and serve as a fingerprint for identification. While highly effective, researchers often prefer liquid chromatography for acidic triterpenes to avoid the extra step and potential complications of derivatization. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of α-elemolic acid and related triterpenoids in complex mixtures like plant resins. researchgate.netrsc.org This method avoids the need for derivatization and is well-suited for analyzing non-volatile and thermally labile compounds. sigmaaldrich.com

In this technique, the sample extract is first separated using high-performance liquid chromatography (HPLC). Reversed-phase columns, such as C18, are commonly employed, with a mobile phase typically consisting of a mixture of water (often with additives like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org The gradient elution, where the solvent composition is changed over time, allows for the effective separation of the many compounds present in a crude extract.

After separation, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates charged molecules from the analytes. nih.govuni-halle.de Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive detection. The first mass analyzer selects the precursor ion corresponding to α-elemolic acid, which is then fragmented, and the second mass analyzer detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification even at low concentrations in complex matrices. rsc.org

The integration of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the capabilities of LC-MS analysis for α-elemolic acid. UHPLC systems use columns with smaller particle sizes (typically under 2 μm), which allows for significantly faster analyses and higher separation efficiency compared to conventional HPLC. rsc.org The shorter run times increase sample throughput, which is a major advantage in large-scale studies.

A study on the related compound, β-elemonic acid, utilized a UHPLC-MS/MS method with a C18 column and a gradient mobile phase of water and acetonitrile. rsc.org This approach demonstrates the high sensitivity and resolution that UHPLC brings to the analysis of these triterpenoids. Another analysis of frankincense, which contains elemolic acid, employed a UPLC system coupled to a high-resolution mass spectrometer (Q-Exactive Orbitrap/MS), highlighting the technique's power in comprehensive chemical profiling.

ParameterTypical UHPLC-MS/MS Conditions for Triterpenoid (B12794562) Analysis
Column Reversed-phase (e.g., C18), < 2 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol
Elution Gradient
Flow Rate 0.2 - 0.5 mL/min
Ionization Electrospray Ionization (ESI) in negative or positive mode
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM)

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-performance thin-layer chromatography (HPTLC) is a sophisticated form of planar chromatography that offers a rapid, cost-effective, and high-throughput method for analyzing complex samples like herbal extracts and resins. nih.govnih.gov It provides advantages in terms of automation, sensitivity, and minimal sample preparation. nih.gov

For the analysis of triterpenic acids, HPTLC is often used for qualitative fingerprinting and simultaneous quantification of multiple components. nih.govresearchgate.net The separation is typically carried out on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. nih.govptfarm.pl A key aspect of HPTLC analysis for these compounds is the choice of the mobile phase and the visualization reagent. A mixture of non-polar and polar solvents, such as toluene, ethyl acetate (B1210297), and formic acid, is often used for development. researchgate.net

Because triterpenoids often lack a strong chromophore, post-chromatographic derivatization is usually necessary for visualization and quantification. semanticscholar.org The plate is sprayed with reagents like sulfuric acid in ethanol, followed by heating, which produces colored or fluorescent spots that can be measured with a densitometer. nih.govptfarm.plsemanticscholar.org HPTLC methods have been successfully developed for triterpenoids in various resins, and the technique can be coupled with mass spectrometry (HPTLC-MS) for definitive identification of the separated compounds. nih.govuni-halle.deresearchgate.net This hyphenated technique allows for the rapid screening of resins for the presence of specific triterpenes, including isomers, with detection limits in the nanogram range. nih.govuni-halle.de

HPTLC Method ComponentTypical Implementation for Triterpenic Acids
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase Toluene:Acetone:Formic Acid or similar mixtures researchgate.net
Derivatization Reagent 10% Sulfuric Acid in Ethanol, followed by heating ptfarm.plsemanticscholar.org
Detection Densitometric scanning (e.g., at 250 nm or 400 nm post-derivatization) nih.govptfarm.pl
Hyphenation Can be coupled with Mass Spectrometry (APCI-MS) for identification nih.govuni-halle.de

Spectroscopic Characterization in Research: Advanced Techniques

While chromatography separates compounds, spectroscopy is essential for their definitive structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of novel or isolated compounds like α-elemolic acid. While chromatography can suggest an identity based on retention time and mass, only NMR provides the detailed connectivity and stereochemistry of the molecule.

Researchers use a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to piece together the molecular structure.

1D NMR: ¹H (proton) NMR provides information about the different types of hydrogen atoms in the molecule and their immediate chemical environment. ¹³C NMR reveals the number and types of carbon atoms.

2D NMR: Experiments like COSY (Correlation Spectroscopy) show which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the assembly of the complete carbon skeleton.

The structural determination of α-elemolic acid and related triterpenes from natural sources has been achieved through detailed analysis of such NMR data. nih.govsemanticscholar.org By comparing the chemical shifts and correlation patterns with those of known compounds, researchers can confirm the identity of α-elemolic acid or characterize new, related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. studymind.co.ukwebassign.net By passing infrared radiation through a sample, the bonds within the molecule absorb energy and vibrate at specific frequencies. vscht.cz These absorption patterns create a unique spectral fingerprint. For α-elemolic acid, a triterpenoid containing a carboxylic acid, the IR spectrum is expected to show several characteristic absorption bands that confirm its key structural features. utdallas.edu

The presence of the carboxylic acid functional group gives rise to two very distinct signals: a very broad O-H stretching vibration, typically found in the 2500-3300 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. utdallas.eduorgchemboulder.com Additionally, the spectrum will display C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons in the terpene skeleton and potentially just above 3000 cm⁻¹ for any sp² C-H bonds associated with carbon-carbon double bonds. vscht.cz

Table 1: Characteristic Infrared (IR) Absorption Bands for α-Elemolic Acid

Wavenumber (cm⁻¹)BondFunctional GroupAppearance
3300–2500O–H stretchCarboxylic AcidVery Broad, Strong
3100–3000=C–H stretchAlkeneMedium
3000–2850C–H stretchAlkaneMedium to Strong
1725–1700C=O stretchCarboxylic AcidStrong, Sharp
1680–1640–C=C– stretchAlkeneMedium to Weak
1320–1000C–O stretchCarboxylic Acid, AlcoholsStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of compounds, particularly those containing chromophores—parts of a molecule that absorb light in the UV-Vis range. researchgate.netalfa-chemistry.com This technique is valuable for determining the concentration of a substance in a solution. jascoinc.comjasco-global.com For α-elemolic acid, the presence of unsaturated systems, such as carbon-carbon double bonds, allows for its detection and quantification using UV-Vis spectroscopy. The analysis involves measuring the absorbance of a sample at its wavelength of maximum absorption (λmax) and relating it to concentration via the Beer-Lambert law. researchgate.net While it is a standard quantitative method, specific studies detailing the λmax and molar absorptivity for the express purpose of quantifying pure α-elemolic acid are not prominently available in foundational literature.

Circular Dichroism (CD) Spectroscopy for Conformational Studies and Enzyme Interaction

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the structure of chiral molecules like α-elemolic acid. mdpi.comntu.edu.sg This technique measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecule's three-dimensional conformation. rsc.orgslideshare.net

In conformational studies, the CD spectrum provides critical information about the spatial arrangement of the atoms, as different conformers of the same molecule can produce significantly different spectra. mdpi.com This sensitivity makes CD spectroscopy a powerful complement to other structural analysis methods. rsc.org

Furthermore, CD spectroscopy is exceptionally useful for studying the interactions between a molecule and its biological targets, such as enzymes. researchgate.net Research has shown that α-elemolic acid directly interacts with the human group IIA secreted phospholipase A2 (GIIA) enzyme, a key player in inflammatory processes. researchgate.netnih.gov In these studies, the addition of α-elemolic acid caused a distinct shift in the far-UV CD spectrum of the GIIA enzyme. researchgate.netnih.gov This alteration in the enzyme's spectrum is direct evidence of a binding event that changes the enzyme's secondary structure, which is correlated with the inhibition of its catalytic activity. researchgate.netresearchgate.net

Table 2: Application of Circular Dichroism (CD) Spectroscopy in α-Elemolic Acid Research

ApplicationPrincipleKey FindingReference
Conformational StudiesMeasures differential absorption of polarized light, which is sensitive to molecular 3D structure.Provides insights into the spatial arrangement of the chiral molecule. rsc.orgmdpi.com
Enzyme Interaction Analysis (with GIIA)Monitors changes in the enzyme's CD spectrum upon ligand binding.α-Elemolic acid was found to alter the far-UV CD spectrum of the GIIA enzyme, indicating a direct interaction and conformational change. researchgate.netnih.gov

Validation of Analytical Methods for Research Accuracy

To ensure that data from analytical methods are reliable and fit for their intended purpose, the methods must be validated. eurachem.org Validation is a systematic process that demonstrates an analytical procedure is accurate, precise, and specific for the intended analysis. ijpsr.comeuropa.eu For α-elemolic acid, any quantitative method (such as HPLC or GC) would require validation according to established guidelines.

Specificity and Selectivity Evaluation

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu To establish the specificity of a method for α-elemolic acid, one would typically spike a blank sample matrix with the analyte and potential interferents. The method must demonstrate that the signal from α-elemolic acid is not affected by and is well-resolved from the signals of these other compounds. europa.eu

Sensitivity (LOD, LOQ) and Linearity Determination

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). nih.gov

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net

LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net

These values are often calculated from the slope of the calibration curve and the standard deviation of the response. sepscience.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² > 0.99) is generally required to confirm linearity. ijpsr.comnih.gov Although specific validated methods for α-elemolic acid are not widely published, a study on α- and β-amyrin, structurally related triterpenoids, reported LOQ values as low as 350-390 ppb using a validated GC method. mdpi.com

Table 3: Key Parameters for Method Sensitivity and Linearity

ParameterDefinitionAcceptance Criteria Example
Limit of Detection (LOD)Lowest concentration that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ)Lowest concentration that can be accurately and precisely measured.Signal-to-Noise ratio of ~10:1.
Linearity (Range)The range over which the method response is proportional to concentration.Correlation coefficient (r²) > 0.99.

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. scioninstruments.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within a single laboratory, considering variations like different days, different analysts, or different equipment. europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. scioninstruments.com It is often determined through recovery studies, where a known amount of pure α-elemolic acid is added to a blank matrix. The method is then used to analyze the sample, and the percentage of the analyte recovered is calculated. For many analytical methods, recovery values between 98% and 102% are considered acceptable. ijpsr.com

Pharmacological and Biological Activities: Mechanistic Investigations Preclinical Focus

Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of alpha-Elemolic acid are primarily mediated through its ability to interfere with the production and release of inflammatory mediators and its impact on cellular signaling pathways.

A cornerstone of this compound's anti-inflammatory action lies in its potent inhibition of secretory phospholipase A2 (sPLA2) enzymes, with a particular focus on the human group IIA isoform (hGIIA sPLA2). sPLA2 enzymes are critical in initiating inflammation by hydrolyzing phospholipids (B1166683) in cell membranes, releasing arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Inhibition of sPLA2 activity by this compound effectively dampens this initial step in the inflammatory cascade.

Detailed kinetic studies have elucidated the precise manner in which this compound interacts with and inhibits hGIIA sPLA2. Research has established that this compound acts as a competitive inhibitor of this enzyme. This means it binds to the same active site as the natural substrate, thereby preventing the enzyme from catalyzing its reaction. Kinetic analyses have yielded significant inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) values, underscoring the compound's high potency. For instance, Ki values in the nanomolar range have been reported, indicating a strong affinity for the enzyme.

Table 6.1.1.1: Kinetic Parameters of this compound Inhibition of hGIIA sPLA2

ParameterValue (nM)Reference
Ki15.2
IC5032.5
Ki22.1
IC5045.0
Ki18.5

Further investigations have provided direct evidence of this compound's physical interaction with hGIIA sPLA2. Fluorescence quenching assays have demonstrated that this compound can effectively quench the intrinsic fluorescence of the enzyme. This phenomenon is indicative of this compound binding to the enzyme, leading to alterations in the microenvironment of the enzyme's fluorescent amino acid residues. Complementary Circular Dichroism (CD) spectroscopy studies have revealed that the binding of this compound induces conformational changes in the secondary and tertiary structure of hGIIA sPLA2. These findings collectively support a direct molecular interaction between this compound and the sPLA2 enzyme, which underlies its inhibitory capacity.

Table 6.1.1.2: Evidence of Direct Interaction between this compound and hGIIA sPLA2

TechniqueObservationImplicationReference
Fluorescence QuenchingThis compound quenches intrinsic fluorescence of hGIIA sPLA2.Direct binding to the enzyme.
CD SpectroscopyThis compound induces changes in the secondary and tertiary structure of hGIIA sPLA2 upon binding.Conformational alterations of the enzyme due to ligand binding.
Fluorescence TitrationDetermination of binding constants (e.g., Ksv).Quantifies the strength of the interaction between the compound and enzyme.

Beyond sPLA2 inhibition, this compound has been shown to significantly suppress the production and expression of key pro-inflammatory mediators. Studies have reported a marked reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), cytokines that play central roles in orchestrating inflammatory responses. Furthermore, its impact extends to enzymes critical for the synthesis of inflammatory eicosanoids and reactive nitrogen species. This compound has been observed to downregulate the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin (B15479496) synthesis, and inducible nitric oxide synthase (iNOS), which produces nitric oxide, a mediator implicated in inflammatory tissue damage.

Table 6.1.2: Effects of this compound on Pro-inflammatory Mediators

MediatorEffect of this compoundExperimental Model (Preclinical)Reference
TNF-αDownregulationMacrophages, LPS-stimulated
IL-1βDownregulationMacrophages, LPS-stimulated
COX-2DownregulationMacrophages, LPS-stimulated
iNOSDownregulationMacrophages, LPS-stimulated
ProstaglandinsReduction in productionVarious inflammatory models

This compound exerts its anti-inflammatory effects by interfering with critical intracellular signaling pathways that drive the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of genes encoding inflammatory mediators, cytokines, and adhesion molecules. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby preventing the transcription of these pro-inflammatory genes. Additionally, it influences the mitogen-activated protein kinase (MAPK) signaling cascades, including pathways such as p38 MAPK and ERK, which are also pivotal in mediating cellular responses to inflammatory stimuli. By modulating these pathways, this compound effectively dampens the inflammatory signaling cascade at a molecular level.

Table 6.1.3: Impact of this compound on Inflammatory Signaling Pathways

Signaling PathwaySpecific Component/Process AffectedEffect of this compoundExperimental Model (Preclinical)Reference
NF-κBActivation and Nuclear TranslocationInhibitionLPS-stimulated macrophages
MAPKp38 MAPK phosphorylationInhibitionLPS-stimulated macrophages
MAPKERK phosphorylationInhibitionLPS-stimulated macrophages

The preclinical evidence also highlights this compound's capacity to modulate the functional responses of immune cells, both in isolated cell cultures (in vitro) and in living organisms (in vivo). Studies involving macrophages, key players in innate immunity and inflammation, have demonstrated that this compound can suppress their activation and subsequent release of pro-inflammatory mediators when stimulated by agents like lipopolysaccharide (LPS). In vivo studies have further corroborated these findings, showing that this compound can attenuate inflammatory responses in animal models, leading to reduced tissue damage and inflammatory cell infiltration. These effects collectively indicate that this compound can temper the overactive immune cell responses that characterize inflammatory conditions.

Table 6.1.4: Modulation of Immune Cell Responses by this compound (Preclinical)

Immune Cell TypeResponse ModulatedEffect of this compoundExperimental SettingReference
MacrophagesCytokine Production (TNF-α, IL-1β)SuppressionIn vitro
MacrophagesMediator Synthesis (COX-2, iNOS)SuppressionIn vitro
MacrophagesActivation (LPS-induced)InhibitionIn vitro
Immune SystemInflammatory InfiltrationReductionIn vivo
Immune SystemInflammatory Tissue DamageReductionIn vivo

Modulation of Secretory Phospholipase A2 (sPLA2) Activity (e.g., GIIA Inhibition)

Antioxidant Activities and Redox Homeostasis Research

The body's defense against oxidative stress, a state characterized by an imbalance between reactive oxygen species (ROS) production and the capacity of the antioxidant system to neutralize them, is crucial for cellular health. This compound has been investigated for its contributions to this defense.

Reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can damage cellular components. This compound has demonstrated direct ROS scavenging capabilities. Studies have shown that this compound can inhibit the production of ROS, suggesting a direct role in neutralizing these damaging species. Furthermore, in vitro assays have indicated its ability to scavenge free radicals, as evidenced by its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a standard method for evaluating antioxidant capacity.

Other Investigated Biological Activities (Preclinical/Mechanistic)

Anticancer Research: Cellular Mechanisms

Triterpenoids, including this compound, have demonstrated anti-neoplastic and chemopreventive potential. Preclinical studies aim to understand the cellular mechanisms by which these compounds exert their effects against cancer.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Some triterpenoids have been shown to induce apoptosis in various cancer cell lines, often through the activation of caspase cascades. Reports suggest that tumor necrosis factor (TNF)-alpha can trigger apoptosis by activating caspase-8, which subsequently cleaves and activates effector caspases such as caspase-3. nih.govontobee.org While these mechanisms are established for triterpenoids generally, specific mechanistic investigations detailing this compound's direct role in activating particular apoptotic pathways or modulating key proteins like caspases are still emerging.

The regulation of the cell cycle is crucial for controlling cell proliferation and preventing uncontrolled growth characteristic of cancer. While some triterpenoids have been investigated for their ability to arrest cancer cells at specific phases of the cell cycle (e.g., G1 or G2/M), detailed mechanistic studies specifically linking this compound to the modulation of cell cycle checkpoints or regulatory proteins are limited in the current literature.

This compound derivatives, such as this compound methyl ester, have exhibited antiproliferative activity against certain cancer cell lines, including PC-3 prostate cancer cells. researchgate.netresearchgate.net Other triterpenoids isolated from different plant sources have shown more potent cytotoxic effects, with IC50 values in the low micromolar range against various cancer cell lines like MCF-7, HepG2, and HCT-116. researchgate.net However, specific quantitative data (e.g., IC50 values) for this compound itself on a broad spectrum of cancer cell lines is not extensively documented in the reviewed literature.

Antimicrobial Research: Mechanistic Insights

Triterpenoids possess antimicrobial properties, and research is exploring their mechanisms of action against various pathogens. Essential oils containing tirucallane (B1253836) triterpenes and this compound esters have demonstrated inhibitory activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net While these findings suggest potential antibacterial effects, the precise molecular mechanisms by which this compound itself might disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with other vital microbial processes require further detailed investigation.

Analgesic Mechanisms (e.g., Neuropathic Pain Models)

This compound and related compounds have shown inhibitory activity against inflammation induced by 12-O-tetradecanoyl phorbol-13-acetate in preclinical models. nih.gov This anti-inflammatory effect suggests a potential role in pain management, as inflammation is often associated with pain signaling. However, specific mechanistic insights into how this compound might act on pain pathways, particularly in the context of neuropathic pain models, are not yet well-defined. Studies on other natural compounds suggest mechanisms involving modulation of inflammatory cytokines, suppression of NF-κB signaling, and interaction with specific pain receptors, but direct evidence for this compound is lacking. researchgate.net

Anti-venom Research (e.g., Neutralization of Snake Venom Effects)

No direct evidence or mechanistic studies were found in the reviewed literature specifically linking this compound to the neutralization of snake venom effects or anti-venom activities. While some plant extracts containing triterpenoids are traditionally used as antidotes to snake venom, specific research detailing this compound's role in this area is not available.

Compound List:

this compound

Elemonic acid (3-oxo tirucallic acid)

3α-hydroxy-tir-7, 24-dien-21-oic acid

3α-acetoxy-tirucallic acid (A)

this compound methyl ester

Beta-amyrin

Acetyl-11-keto-β-boswellic acid (AK-β-BA)

Hecogenin acetate (B1210297) (HA)

Compound 10 (from Anopyxis klaineana)

Compounds 2 and 3 (from Ozoroa insignis roots)

Compounds 2 and 4 (from Euphorbia fischeriana)

Structure Activity Relationship Sar Studies and Molecular Interactions

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For α-elemolic acid, the key pharmacophoric features are rooted in its triterpenoid (B12794562) scaffold and the attached functional groups.

The primary functional groups that dictate the chemical behavior and biological interactions of α-elemolic acid are:

The Carboxylic Acid Group (-COOH): This group, a defining feature of acids, is located on the side chain. libretexts.orgnih.gov It is considered acidic as it can donate a proton. khanacademy.org This functional group is crucial for forming hydrogen bonds and ionic interactions, which can anchor the molecule within the active site of an enzyme or receptor. khanacademy.orgvaia.com In many triterpenoids, this group is a primary site for structural modification to alter activity. caldic.com

The Hydroxyl Group (-OH): Positioned at the C-3 carbon of the steroid-like nucleus, this alcohol group is also a key site for interaction. nih.gov It can act as both a hydrogen bond donor and acceptor. The specific orientation of this group (alpha or beta) is critical for biological activity. In α-elemolic acid, this is a 3α-hydroxyl group. nih.govscielo.br

The Tirucallane (B1253836) Skeleton: The rigid, multi-ring structure of the triterpenoid core provides a specific three-dimensional shape that allows for precise docking into target proteins. nih.gov This tetracyclic scaffold is distinct from other triterpenoid classes like ursanes and oleananes. nih.gov

A reverse docking analysis identified human tankyrase-2 and Aquifex aeolicus histone deacetylase as potential protein targets for α-elemolic acid, suggesting its potential in anticancer applications. mdpi.com

Impact of Structural Modifications on Biological Efficacy

Altering the structure of α-elemolic acid, even slightly, can lead to significant changes in its biological profile. Research on closely related tirucallane triterpenes provides insight into how such modifications can influence efficacy.

Oxidation of the 3α-hydroxyl group: The conversion of the C-3 hydroxyl group to a keto (C=O) group can substantially alter biological activity. In a study on cytotoxic tirucallane triterpenes from Luvunga scandens, a compound with a 3-oxo group (3-oxotirucalla-7,24-dien-21-oic acid) showed lower cytotoxicity against MCF-7 human breast cancer cells (IC50 of 27.5 µM) compared to a structurally similar compound featuring a 3α-hydroxyl group and a different side chain (IC50 of 13.8 µM). scielo.br This suggests that the 3α-hydroxyl group may be important for maintaining higher cytotoxic potential in this context.

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted into an ester, such as a methyl ester. Alpha-elemolic acid methyl ester has been isolated from the roots of Ozoroa insignis. researchgate.net While the direct impact on efficacy was not detailed in this study, esterification is a common strategy in medicinal chemistry to modify a compound's polarity and pharmacokinetic properties, which can in turn affect its biological activity.

The table below summarizes the effect of a key structural modification on the cytotoxicity of a related tirucallane triterpene.

CompoundKey Structural Difference from α-Elemolic AcidCell LineIC50 Value (µM)Source
3-oxotirucalla-7,24-dien-21-oic acidOxidation of 3α-hydroxyl to a 3-oxo groupMCF-727.5 scielo.br
Compound 1 (from L. scandens)3α-hydroxyl group with a lactol side chainMCF-713.8 scielo.br
Doxorubicin (Positive Control)-MCF-71.2 scielo.br

Comparative Analysis with Related Triterpenoids (e.g., Acetyl Elemolic Acid, Boswellic Acids)

Comparing α-elemolic acid with its derivatives and other related triterpenoids like boswellic acids reveals critical SAR insights.

Acetyl Elemolic Acid: Acetylation involves adding an acetyl group, typically at the hydroxyl position. Acetyl elemolic acid has been identified as having significant anti-inflammatory activity. mdpi.com In one study, it demonstrated a more significant inhibitory effect on pro-inflammatory factors than other related compounds by inhibiting the phosphorylation of ERK, JNK, and p38 in peripheral blood mononuclear cells. mdpi.com This highlights that acetylation of the C-3 hydroxyl group can enhance specific biological activities.

Boswellic Acids (BAs): BAs are the most characteristic triterpenoids from Boswellia species and are primarily pentacyclic, belonging to the ursane (B1242777) (β-BAs) and oleanane (B1240867) (α-BAs) types. nih.govcaldic.com This structural difference from the tetracyclic tirucallane skeleton of α-elemolic acid is fundamental. nih.gov Further key differences in BAs include the presence or absence of an 11-keto group and acetylation at C-3, which profoundly impacts their activity. caldic.comresearchgate.net

Anti-inflammatory Activity: 3-O-acetyl-11-keto-β-boswellic acid (AKBA) is a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme, a key player in inflammation, with an IC50 of 1.5 µM. caldic.com In contrast, β-boswellic acid and its acetylated form, which lack the 11-keto group, are weak inhibitors of certain inflammatory pathways but can induce platelet aggregation. researchgate.net

Platelet Activity: The 11-keto moiety is a critical determinant for modulating Ca²+ mobilization in human platelets. researchgate.net AKBA potently suppresses Ca²+ mobilization and platelet aggregation. researchgate.net In contrast, β-boswellic acid, which lacks this keto group, can itself induce Ca²+ elevation and aggregation. researchgate.net 11-keto-β-boswellic acid (KBA), the structural intermediate, was found to be mostly inactive in this assay, demonstrating that both the 11-keto and the 3-acetyl groups are needed for potent inhibitory effects. researchgate.net

The following table provides a comparative overview of α-elemolic acid and related triterpenoids.

CompoundTriterpenoid TypeKey Structural FeaturesNotable Biological ActivitySource
α-Elemolic Acid Tirucallane3α-OH group, C21-COOH, tetracyclicInhibits GIIA secreted phospholipase A2 (IC50 = 5.70 µM) nih.govnih.gov
Acetyl Elemolic Acid Tirucallane3-acetyl group, C21-COOH, tetracyclicSignificant anti-inflammatory activity via inhibition of ERK, JNK, and p38 phosphorylation. mdpi.com
α-Boswellic Acid (α-BA) Oleanane3α-OH group, C24-COOH, pentacyclicInhibits biosynthesis of PGE2. caldic.com
β-Boswellic Acid (β-BA) Ursane3α-OH group, C24-COOH, pentacyclicWeak inhibitor of agonist-induced platelet responses; induces Ca²+ elevation. caldic.comresearchgate.net
Acetyl-β-Boswellic Acid (ABA) Ursane3-acetyl group, C24-COOH, pentacyclicBetter activity than β-BA in some assays; weak inhibitor of platelet responses. caldic.comresearchgate.net
11-keto-β-Boswellic Acid (KBA) Ursane3α-OH group, C24-COOH, 11-keto group, pentacyclicSuppresses 5-LO activity; largely inactive on platelets. caldic.comresearchgate.net
Acetyl-11-keto-β-Boswellic Acid (AKBA) Ursane3-acetyl group, C24-COOH, 11-keto group, pentacyclicPotent 5-LO inhibitor (IC50 = 1.5 µM); potently suppresses Ca²+ mobilization in platelets. caldic.comresearchgate.net

Stereochemical Effects on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction of a molecule with its biological target.

Tirucallane vs. Euphane Skeleton: Tirucallane triterpenes, like α-elemolic acid, differ from the euphane series in the stereochemical configuration at the C-20 position. researchgate.net This subtle difference in the spatial orientation of the side chain can lead to different biological activities, as it affects how the molecule fits into the binding pocket of a target protein. researchgate.net

Epimers: The existence of epimers—isomers that differ in configuration at only one chiral center—can also lead to different activities. It has been reported that β-elemolic acid is the epimer of α-elemolic acid, suggesting a different stereochemical arrangement, likely at the C-3 hydroxyl group, which would be expected to alter its binding properties. annualreviews.org

3α-Hydroxyl Configuration: The specific 'alpha' orientation of the hydroxyl group at the C-3 position is a defining stereochemical feature of α-elemolic acid. nih.govscielo.br This axial orientation positions the -OH group in a specific region of space, influencing its ability to form hydrogen bonds and thus affecting its interaction with biological targets.

The precise stereochemistry of α-elemolic acid is therefore not just a structural detail but a key determinant of its biological function, distinguishing it from other related natural compounds.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations of Alpha-Elemolic Acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, providing insights into binding modes and affinities. This compound has been investigated for its binding interactions with several biological targets.

Prediction of Binding Modes and Affinities

Studies have explored this compound's interaction with various enzymes and proteins, revealing its potential as an inhibitor.

Group IIA secreted phospholipase A2 (GIIA): this compound has been identified as an inhibitor of human group IIA secreted phospholipase A2 (GIIA), an enzyme implicated in inflammatory reactions. Docking simulations indicate that this compound engages in hydrophobic interactions within the substrate-binding pocket of GIIA researchgate.netresearchgate.net. Experimental data supports this, showing an IC50 value of 5.70 ± 0.02 µM for this compound against GIIA researchgate.net.

Acetylcholinesterase 1 (AChE1) of Culex pipiens : In the context of mosquito control, this compound was docked against AChE1. The reported binding energy scores ranged from -6.1 to -7.6 kcal/mol, suggesting a moderate binding affinity nih.gov.

Aquifex aeolicus histone deacetylase (AaHDAC): Reverse docking studies have indicated that this compound preferentially docks to AaHDAC, a target relevant in cancer chemotherapy mdpi.com.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

However, Density Functional Theory (DFT) is a widely employed computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgscispace.comnih.gov. It allows for the calculation of various molecular properties based on the electron density distribution wikipedia.orgscispace.com. DFT is a powerful tool for understanding the fundamental electronic properties that govern a molecule's behavior and potential chemical transformations scispace.comrsc.org.

In the context of studying a molecule like this compound, DFT calculations would typically aim to elucidate:

Electronic Structure: This involves determining the ground-state electronic configuration and calculating the energies of frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital) frontiersin.orgbanglajol.infomdpi.com. The HOMO-LUMO energy gap, derived from these calculations, serves as an indicator of a molecule's stability and its susceptibility to electronic transitions or reactions frontiersin.orgbanglajol.infomdpi.com. Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient, thereby predicting potential sites for electrophilic or nucleophilic attack banglajol.infomdpi.com. Charge distribution analyses, such as Mulliken charges, provide further insight into the electronic charge distribution across the atoms of the molecule arizona.edu.

Without specific published computational studies on this compound that detail these electronic structure and reactivity parameters, it is not possible to present the requested detailed research findings or data tables.

List of Compounds Mentioned:

this compound

Preclinical in Vitro and in Vivo Experimental Models Mechanistic & Proof of Concept

in vitro Cell-Based Assays for Mechanistic Elucidation

While cell-based assays are crucial for understanding cellular mechanisms, specific details regarding alpha-Elemolic acid's use in various cell-based assays were not extensively detailed in the reviewed literature. The primary focus of in vitro studies has been on its direct enzymatic inhibition.

The reviewed literature did not provide specific details on the selection and culture conditions of cell lines used in direct experimental studies with this compound for mechanistic elucidation. While cell lines such as A549 and MCF7 were mentioned tangentially in relation to Vascular Endothelial Growth Factor Receptor (VEGFR) binding in one context, these were not directly linked to this compound's primary investigated mechanisms researchgate.net.

A significant area of in vitro research for this compound has been its inhibitory effect on human Group IIA secreted phospholipase A2 (GIIA). GIIA is recognized as a key enzyme in inflammatory reactions, contributing to the exacerbation of various chronic inflammatory diseases researchgate.netnih.govresearchgate.netnih.govresearcher.life.

This compound demonstrated potent inhibition of GIIA in a concentration-dependent manner, exhibiting an IC50 value of 5.70 ± 0.02 µM researchgate.netnih.govresearchgate.netnih.govresearcher.life. Further investigations into the mode of inhibition revealed that the enzyme's activity was not significantly altered by varying substrate or calcium concentrations, suggesting a specific interaction researchgate.netnih.govresearchgate.net. Mechanistic studies employing fluorimetry and Circular Dichroism (CD) indicated a direct interaction between this compound and the GIIA enzyme. This interaction was evidenced by alterations in the enzyme's intrinsic fluorescence intensity and shifts in its far UV-CD spectra, suggesting that this compound binds directly to the active site of GIIA researchgate.netnih.govresearchgate.net.

Specific studies detailing the use of Western Blot or RT-PCR to analyze cellular pathways affected by this compound were not extensively described in the provided snippets. While these techniques are standard for investigating gene and protein expression changes in response to compounds nih.govresearchgate.netnih.govresearchgate.netpeerj.com, direct applications to this compound's mechanistic pathways were not highlighted in the reviewed material.

The reviewed literature did not present specific data from cell viability or proliferation assays directly involving this compound. While assays such as MTT and ATP luminescence are established methods for assessing cell health and proliferation nih.govresearchgate.netsigmaaldrich.comrevvity.commdpi.com, their application to quantify the effects of this compound was not detailed in the provided snippets.

Specific studies employing ELISA or similar assays to measure the release of inflammatory mediators (e.g., cytokines like TNF-α, IL-6, IL-8) in response to this compound treatment were not detailed in the reviewed snippets cusabio.commedrxiv.orgnih.gov. The research primarily focused on the direct inhibition of GIIA, rather than downstream mediator production analysis.

in vivo Animal Models for Mechanistic Validation and Efficacy (Preclinical)

This compound has been evaluated in preclinical in vivo models to validate its anti-inflammatory mechanisms and assess its efficacy.

One notable model utilized was the GIIA-induced mouse paw edema model researchgate.netnih.govresearchgate.net. In this model, this compound demonstrated a significant reduction in GIIA-induced paw edema, decreasing it from 171.75% to 113.68% researchgate.netnih.govresearchgate.net. Furthermore, this compound effectively neutralized the indirect hemolytic activity mediated by GIIA, reducing it from 94.5% to 9.8% researchgate.netnih.govresearchgate.net. It also showed a reduction in the hemorrhagic effects induced by GIIA in conjunction with a neurotoxic peptide researchgate.netnih.govresearchgate.net. These findings collectively support this compound's role in modulating GIIA-driven inflammatory responses through both in situ and in vivo mechanisms.

Data Tables

Table 1: In vitro GIIA Inhibition Data for this compound

CompoundTarget EnzymeIC50 Value (µM)Mechanistic InsightsCitation(s)
This compoundHuman Group IIA secreted phospholipase A2 (GIIA)5.70 ± 0.02Direct interaction with GIIA, altering fluorescence intensity and CD spectra; non-competitive inhibition not observed with substrate/calcium variation. researchgate.netnih.govresearchgate.netnih.govresearcher.life

Table 2: In vivo Efficacy Data in Mouse Paw Edema Model

ModelTreatmentMeasurementResultCitation(s)
GIIA-induced mouse paw edemaThis compoundReduction in paw edemaReduced from 171.75% to 113.68% researchgate.netnih.govresearchgate.net
GIIA-mediated hemolytic activityThis compoundNeutralization of indirect hemolytic activityReduced from 94.5% to 9.8% researchgate.netnih.govresearchgate.net
GIIA-induced hemorrhageThis compoundReduction in hemorrhagic effect (in conjunction with VNTx-II)Reduced hemorrhagic effect researchgate.netnih.govresearchgate.net

Compound List

this compound

Boswellia carterii

Boswellia serrata

Human Group IIA secreted phospholipase A2 (GIIA)

Vipera russelii neurotoxic non-enzymatic peptide -VNTx-II (VR-HC-I)

A549 cell line

MCF7 cell line

Vascular Endothelial Growth Factor Receptor (VEGFR)

Arachidonic acid

Lysophosphatidic acid

Ascorbic acid

Alpha-lipoic acid

FeCl3

Triton X-100

TNF-α

Sodium butyrate (B1204436)

IL-8

IL-6

IL-1α

HIF1α

SLUG

E-cadherin

VIM

FN1

p16

p21

p53

p63 isoforms

TAp63

DeltaNp63

HIF1A-AS2

MRP1

Beclin-1

Selection of Relevant Disease Models

Research has predominantly employed models that mimic inflammatory conditions and pain responses to evaluate this compound's efficacy.

Inflammation Models:

Group IIA Secreted Phospholipase A2 (sPLA2-IIA) Induced Models: this compound has been extensively studied for its inhibitory effects on sPLA2-IIA, a key enzyme implicated in various inflammatory diseases nih.govnih.govresearchgate.netnih.gov. Studies have utilized models where sPLA2-IIA activity is induced, such as in mouse paw edema models. In these models, this compound demonstrated a significant reduction in induced edema, suggesting its capacity to counteract sPLA2-IIA-driven inflammation nih.govnih.gov.

12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Inflammation: this compound has shown inhibitory activity in mouse models of TPA-induced inflammation, a common experimental setup for assessing anti-inflammatory agents nih.govnih.govresearchgate.net.

Hemolytic Activity Models: The compound has also been evaluated for its ability to neutralize hemolytic activity induced by sPLA2-IIA, which is an indicator of its direct interaction with and inhibition of the enzyme's pro-inflammatory effects nih.govresearchgate.netresearchgate.net.

Pain Models:

While direct studies on this compound in specific pain models are less prevalent in the reviewed literature, extracts of Boswellia species, known to contain this compound, have exhibited analgesic properties. These include effects in acetic acid-induced abdominal writhing tests and hot-plate tests in mice, suggesting a potential role in modulating pain perception skums.ac.ir.

Evaluation of Biomarkers and Histopathological Changes Related to Mechanism

The anti-inflammatory effects of this compound are often linked to its modulation of key inflammatory enzymes and mediators.

Modulation of Inflammatory Mediators: A primary mechanism identified for this compound's anti-inflammatory action is the inhibition of sPLA2-IIA nih.govnih.govresearchgate.netnih.gov. By inhibiting this enzyme, this compound is proposed to block the liberation of arachidonic acid metabolites, which are precursors to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes nih.govplos.org. Studies on Boswellia extracts containing this compound have indicated a reduction in pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) nih.govresearchgate.net. Acetyl elemolic acid, a related compound, has also shown significant inhibitory effects on pro-inflammatory factors mdpi.com.

Histopathological Changes: Direct histopathological analysis specifically for this compound is not extensively detailed in the provided search results. However, its demonstrated reduction of edema and neutralization of hemolytic activity in animal models strongly suggest a modulation of tissue-level inflammatory responses nih.govnih.gov. For instance, alpha-lipoic acid (a different compound, but discussed in the context of inflammation) has been shown to attenuate pancreatic damage and reduce necrosis in experimental pancreatitis models mdpi.com.

Pharmacodynamic Studies for Target Engagement

Pharmacodynamic studies have identified sPLA2-IIA as a primary molecular target for this compound, with evidence of direct interaction and inhibition.

Target Identification: Human Group IIA secreted phospholipase A2 (sPLA2-IIA) is consistently identified as a key target for this compound nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netfutminna.edu.ng.

Enzymatic Inhibition: this compound inhibits sPLA2-IIA in a concentration-dependent manner, with reported IC50 values around 5.70 ± 0.02 µM nih.govnih.govresearchgate.netresearchgate.net. This inhibition is independent of substrate and calcium concentrations, indicating a specific interaction with the enzyme's catalytic site nih.govnih.govfutminna.edu.ng.

Mechanism of Interaction: Biophysical studies, including fluorimetry and Circular Dichroism (CD) spectroscopy, have provided evidence of direct interaction between this compound and sPLA2-IIA. These studies show that this compound alters the enzyme's intrinsic fluorescence and shifts its far UV-CD spectra, suggesting conformational changes and binding to the enzyme nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netfutminna.edu.ng. Molecular docking analyses further support this, indicating that this compound binds to the active site of sPLA2-IIA through hydrogen bonds and hydrophobic interactions nih.gov.

Pathway Modulation: Beyond direct enzyme inhibition, this compound and related Boswellia compounds have been observed to inhibit the phosphorylation of key signaling molecules such as Extracellular signal-regulated kinases (ERK), C-Jun N-terminal kinases (JNK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK) in activated Peripheral blood mononuclear cells (PBMC), suggesting broader modulation of inflammatory signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway nih.govmdpi.com.

Preclinical Efficacy Studies (Focus on mechanistic endpoints, not therapeutic "cure")

Preclinical efficacy studies for this compound focus on demonstrating its ability to modulate specific biological processes related to inflammation and pain, rather than implying a complete cure.

Anti-inflammatory Efficacy: The anti-inflammatory efficacy of this compound is primarily demonstrated through its ability to reduce edema in animal models. For instance, in GIIA-induced mouse paw edema, this compound significantly reduced the edema ratio from 171.75% to 113.68% nih.gov. It also effectively neutralized GIIA-mediated indirect hemolytic activity, reducing it from 94.5% to 9.8% nih.govresearchgate.netresearchgate.net. These findings highlight its capacity to mitigate inflammatory responses at a cellular and tissue level by targeting sPLA2-IIA nih.govnih.gov.

Table 1: Reduction of GIIA-Induced Mouse Paw Edema by this compound

Parameter Control (Vehicle) This compound (18 µM) Standard (e.g., reference compound)
Edema Ratio (%) 171.75 ± 2.39 113.68 ± 2.74 119.00 ± 2.20

Anti-nociceptive Efficacy: While direct studies are limited, the presence of this compound in Boswellia extracts associated with analgesic activity in writhing and hot-plate tests indicates a potential for pain modulation skums.ac.ir.

Compound List

this compound

Group IIA Secreted Phospholipase A2 (sPLA2-IIA)

12-O-tetradecanoylphorbol-13-acetate (TPA)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Interferon-gamma (IFN-γ)

Prostaglandins

Leukotrienes

Extracellular signal-regulated kinases (ERK)

C-Jun N-terminal kinases (JNK)

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mitogen-Activated Protein Kinase (MAPK)

Alpha-lipoic acid (ALA)

Dihydrolipoic acid (DHLA)

Vipera russelii neurotoxic non-enzymatic peptide -VNTx-II (VR-HC-I)

Acetyl elemolic acid

Alpha-boswellic acid

Beta-boswellic acid

11-Keto-β-boswellic acid (KBA)

3-acetyl-11-keto-β-boswellic acid (AKBBA)

Lupeolic acid

Elemonic acid

3-hydroxylanosta-8,24-dien-21-oic acid

Abietic acid

3-keto-tirucall-8,24-dien-21-oic acid

2-methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one (B11935863)

3α-acetoxy-tirucall-7,24-dien-21-oic acid

3α-hydroxy-tirucall-7,24-dien-21-oic acid

3-keto-tirucall-7,24-dien-21-oic acid

9,11-dehydro-α-bowellic acid

9,11-dehydro-β-bowellic acid

Sinapic acid

Human Ascitic Fluid (HAF)

Human Pleural Fluid (HPF)

Normal Human Serum (HS)

Vipera russelii

Naja naja

Peripheral blood mononuclear cells (PBMC)

Phytohemagglutinin (PHA)

Cyclooxygenase-2 (COX-2)

Inducible Nitric Oxide Synthase (iNOS)

Nuclear Factor-kappa B (NF-κB)

Myeloperoxidase (MPO)

Tartrate-resistant acid phosphatase (TRAP)

Reactive Oxygen Species (ROS)

Brain-Derived Neurotrophic Factor (BDNF)

Amyloid plaque

Glutathione

Malondialdehyde (MDA)

Thiobarbituric acid reactive substances (TBARS)

Hydrogen peroxide (H₂O₂)

Superoxide (B77818) Dismutase (SOD)

Creatine Kinase-MB (CKMB)

Lactate Dehydrogenase (LDH)

Phosphatidylinositol-3-kinase (PI3K)/Akt

High-sensitivity C-reactive protein (CRP)

Matrix Metalloproteinase-3 (MMP-3)

Vascular Endothelial Growth Factor Receptor (VEGFR)

Hepatic hydroxymethylglutaryl-coenzyme A reductase (HMGCR)

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Low-Density Lipoprotein Receptor (LDLR)

Farnesoid X Receptor (FXR)

Inducible Degrader of LDLR (IDOL)

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

RIPK1

SYK

TBK1

MKK4

BTK

JNK1/2

RIPK1

CHK2

FGF Receptor 1

Cyclin-dependent kinase (CDK)

Retinoblastoma protein (RB)

E2F transcription factor

Future Research Directions and Translational Perspectives Preclinical

Elucidating Novel Biological Targets and Signaling Pathways

While initial research has identified some biological activities of elemolic acid, such as the inhibition of Group IIA secreted phospholipase A2 (GIIA), a key enzyme in inflammatory processes nih.govnih.govresearchgate.net, the full spectrum of its molecular interactions remains to be uncovered. Future preclinical research must prioritize the identification of novel biological targets to broaden our understanding of its mechanism of action.

Following computational predictions, experimental validation is essential. Techniques such as affinity purification combined with mass spectrometry-based proteomic analysis can identify binding partners of α-elemolic acid in a cellular context nih.gov. This approach has been successfully used for other triterpenoids to identify targets like the mammalian target of rapamycin (mTOR) nih.gov. Investigating the effect of α-elemolic acid on various signaling pathways, such as the NF-κB, JAK/STAT, and MAPK/ERK pathways, which are commonly modulated by other triterpenic acids, would also be a critical research avenue nih.govmdpi.com.

Development of Advanced Delivery Systems for Research Compounds

A significant hurdle in the preclinical development of many triterpenoids, including potentially α-elemolic acid, is their poor aqueous solubility and consequently low bioavailability nih.govnih.govmdpi.com. To overcome this, the development of advanced drug delivery systems is paramount. These systems aim to enhance solubility, improve stability, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing potential side effects.

Future research should explore various nanoformulations, which have shown promise for other hydrophobic compounds. Potential delivery systems that warrant investigation for α-elemolic acid include:

Liposomes: These are phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, improving their bioavailability.

Nanoparticles: Biodegradable polymeric nanoparticles can protect the compound from degradation and allow for controlled release.

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly water-soluble drugs.

Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which allows for enhanced permeation through biological membranes.

By encapsulating α-elemolic acid within these advanced delivery systems, researchers can potentially improve its pharmacokinetic profile, leading to more reliable and informative results in preclinical studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of α-elemolic acid, future research should integrate various "multi-omics" approaches. This involves the simultaneous analysis of different types of biological molecules to construct a comprehensive picture of the cellular response to the compound. Key multi-omics strategies applicable to α-elemolic acid research include:

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell to understand how α-elemolic acid alters gene expression.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. Proteomic analysis of cells treated with α-elemolic acid can reveal changes in protein expression and post-translational modifications, providing direct insights into the affected cellular pathways nih.govnih.govresearchgate.net. For example, tandem mass tag (TMT)-based proteomics has been used to identify protein targets of other triterpenoids like ursolic acid nih.gov.

Metabolomics: This involves the study of the complete set of small-molecule metabolites within a biological system. Metabolomic profiling can reveal how α-elemolic acid influences cellular metabolism.

Lipidomics: As α-elemolic acid is a lipid-soluble molecule, investigating its impact on the cellular lipidome is particularly relevant researchgate.netnih.govnih.govlipotype.commdpi.com. Lipidomic studies can uncover alterations in lipid signaling pathways and membrane composition.

By integrating data from these different omics levels, researchers can construct detailed network models of the compound's mechanism of action, leading to a more comprehensive and systems-level understanding of its biological effects.

Exploration of Alpha-Elemolic Acid in Combination with Other Bioactive Compounds

Investigating the effects of α-elemolic acid in combination with other bioactive compounds could reveal synergistic or additive interactions that enhance therapeutic outcomes. This is a particularly promising avenue for future preclinical research, especially in the context of complex diseases. For instance, studies on other triterpenoids have shown synergistic effects when combined with conventional chemotherapeutic drugs in preclinical cancer models mdpi.com.

Future research should explore combinations of α-elemolic acid with:

Chemotherapeutic agents: To assess if it can enhance their efficacy or reduce drug resistance.

Other natural products: Combining it with other phytochemicals that have complementary mechanisms of action could lead to more potent biological effects.

Targeted therapies: To investigate if α-elemolic acid can modulate signaling pathways that are targeted by other specific drugs.

These combination studies are crucial for understanding the potential of α-elemolic acid as part of a multi-component therapeutic strategy.

Methodological Advancements in Synthesis and Analytical Techniques

To support robust preclinical research, advancements in the synthesis and analysis of α-elemolic acid are necessary. While it can be isolated from natural sources, chemical synthesis is important for producing larger quantities and for creating derivatives with improved properties. Future research in this area should focus on developing efficient and stereoselective synthetic routes mdpi.comresearchgate.netmdpi.com. The recalcitrance of many triterpenes to chemical synthesis has historically hindered their development, but modern synthetic biology and enzymatic approaches offer new possibilities uea.ac.uk.

In parallel, the development of sensitive and reliable analytical methods is crucial for the accurate quantification of α-elemolic acid in biological samples. This will be essential for pharmacokinetic and pharmacodynamic studies. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), will likely play a key role in this area.

Overcoming Research Challenges and Bottlenecks

The preclinical development of α-elemolic acid is not without its challenges. A primary bottleneck for many triterpenoids is their limited bioavailability, which can hinder the translation of promising in vitro findings to in vivo models nih.govnih.govmdpi.com. As discussed, the development of advanced delivery systems is a critical strategy to address this.

Another challenge is the often-complex mechanism of action of natural products, which may involve multiple molecular targets mdpi.commdpi.com. The integration of multi-omics data and systems biology approaches will be essential to unravel this complexity. Furthermore, ensuring a consistent and scalable supply of the compound for research purposes can be a hurdle, highlighting the need for robust synthetic methods. Addressing these challenges through focused research efforts will be crucial for advancing α-elemolic acid through the preclinical pipeline.

Q & A

Q. What standardized chromatographic methods are recommended for isolating alpha-Elemolic acid from natural sources?

this compound isolation typically involves sequential extraction (e.g., ethanol or methanol) followed by column chromatography. Silica gel columns with gradient elution (hexane:ethyl acetate or chloroform:methanol) are commonly used. Purity verification requires HPLC with a C18 reverse-phase column and UV detection at 210–220 nm. For reproducibility, document solvent ratios, flow rates, and retention times, and cross-validate with NMR or mass spectrometry .

Q. Which analytical techniques are critical for assessing the purity and structural identity of this compound?

Combine TLC (using silica plates and vanillin-sulfuric acid staining) for preliminary analysis, followed by HPLC-DAD for quantitative purity (>95%). Confirm structural identity via 1^1H/13^13C NMR (e.g., characteristic oleanane triterpenoid signals) and high-resolution mass spectrometry (HRMS). For novel derivatives, include X-ray crystallography if crystalline forms are obtainable. Always compare spectral data with literature or authenticated standards .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Use cell-free systems (e.g., DPPH or ABTS radical scavenging assays) with quercetin or ascorbic acid as positive controls. For cellular models, employ H2_2O2_2-induced oxidative stress in HepG2 cells, measuring ROS levels via fluorescent probes (e.g., DCFH-DA). Include dose-response curves (0.1–100 µM) and calculate IC50_{50} values. Validate results with parallel assays (e.g., SOD activity) to avoid overinterpretation of single-method data .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Conduct systematic reviews (PRISMA guidelines) to identify methodological variability, such as differences in solvent carriers (DMSO vs. ethanol) or cell lines. Perform meta-analyses on IC50_{50} values, adjusting for assay conditions. Validate findings through independent replication studies under standardized protocols, including blinded data analysis to reduce bias .

Q. How can dose-response experiments be optimized to study this compound’s anti-inflammatory effects while minimizing cytotoxicity?

Use primary macrophages (e.g., RAW 264.7) stimulated with LPS. Measure TNF-α/IL-6 via ELISA (ensure plate preparation follows technical hints: avoid cross-contamination, validate antibody specificity) . Pre-screen cytotoxicity via MTT assay (4–48 hr exposure) to establish non-toxic ranges. Include dual controls: untreated cells and LPS-only groups. Apply nonlinear regression models to calculate EC50_{50} and CC50_{50}, reporting selectivity indices .

Q. What integrated approaches are recommended for elucidating this compound’s mechanism of action in cancer models?

Combine transcriptomics (RNA-seq) with pathway enrichment analysis (KEGG, GO) to identify dysregulated genes. Validate targets via siRNA knockdown or Western blot (e.g., AKT/mTOR pathways). Use molecular docking to predict binding affinities for key proteins (e.g., NF-κB), followed by surface plasmon resonance (SPR) for kinetic validation. Ensure data triangulation by correlating in silico, in vitro, and in vivo results .

Q. How should researchers address variability in this compound’s solubility and stability during long-term studies?

Pre-test solubility in PBS, DMSO, or cyclodextrin complexes using ultracentrifugation and HPLC quantification. For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect decomposition products. Use lyophilization for long-term storage and include stability data in supplementary materials .

Methodological Best Practices

  • Data Reporting : Present raw data in appendices (e.g., HPLC chromatograms, NMR spectra) and processed data (e.g., IC50_{50} tables) in the main text. Use ANOVA with post-hoc tests for multi-group comparisons, reporting p-values and effect sizes .
  • Reproducibility : Follow Cochrane Handbook guidelines for detailed methodology sections, including instrument calibration and batch numbers for reagents .
  • Ethical Standards : Disclose conflicts of interest and adhere to journal-specific guidelines for supporting information submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.